Biochemical HPK1 Inhibition Potency: DS21150768 vs. GNE-1858, Compound 14g, and CFI-402411
DS21150768 inhibits HPK1 with an IC50 of 3.27 nM in a cell-free assay . This potency is comparable to that of CFI-402411 (IC50 4.0±1.3 nM) [1] and HPK1-IN-65 (IC50 <5 nM) [2], but it is less potent than GNE-1858 (IC50 1.9 nM) [3] and Compound 14g (IC50 0.15 nM) [4]. However, biochemical IC50 alone does not predict cellular or in vivo efficacy; DS21150768's advantage lies in its balanced profile of selectivity and oral bioavailability, as documented in subsequent evidence items.
| Evidence Dimension | HPK1 Inhibition IC50 |
|---|---|
| Target Compound Data | 3.27 nM |
| Comparator Or Baseline | GNE-1858: 1.9 nM; Compound 14g: 0.15 nM; CFI-402411: 4.0±1.3 nM; HPK1-IN-65: <5 nM |
| Quantified Difference | DS21150768 IC50 is 1.7-fold higher than GNE-1858, 21.8-fold higher than Compound 14g, and 1.2-fold lower than CFI-402411 |
| Conditions | Cell-free HPK1 kinase assay (ProbeChem data, Eur J Pharmacol 2023) |
Why This Matters
Researchers requiring a potent HPK1 inhibitor with a well-characterized selectivity and pharmacokinetic profile may prefer DS21150768 over ultrapotent but less comprehensively profiled comparators.
- [1] TWT-101: a phase 1 study of the novel HPK1 inhibitor CFI-402411 in patients with advanced cancer. CFI-402411 IC50 = 4.0±1.3 nM. View Source
- [2] MedChemExpress. HPK1-IN-65 Product Page. HPK1-IN-65 is a selective and orally active HPK1 inhibitor with an IC50 value of <5 nM. View Source
- [3] MedChemExpress. GNE-1858 Product Page. GNE-1858 is a potent and ATP-competitive hematopoietic progenitor kinase-1 (HPK1) inhibitor, with IC50s of 1.9 nM, 1.9 nM, and 4.5 nM for wild-type and the active mimetic mutants HPK1-TSEE and HPK1-SA, respectively. View Source
- [4] Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Compound 14g exhibited HPK1 kinase IC50 = 0.15 nM. View Source
